

Application Note: Analysis of Azinphos-ethyl Residues in Produce by HPLC-MS/MS

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Compound of Interest		
Compound Name:	Azinphos-ethyl	
Cat. No.:	B1666443	Get Quote

Introduction

Azinphos-ethyl is an organophosphate insecticide used to control a variety of insect pests on agricultural crops.[1] Due to potential health risks associated with its residues in the food chain, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for **Azinphosethyl** in various food commodities. This necessitates sensitive and reliable analytical methods for its routine monitoring. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a powerful technique for the trace-level quantification of pesticide residues in complex food matrices, offering high selectivity and sensitivity.[2]

This application note details a robust HPLC-MS/MS method for the determination of **Azinphosethyl** residues in produce. The protocol employs the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure, which simplifies the extraction and cleanup process while ensuring high analyte recovery.[3][4]

Experimental Protocols

- 1. Materials and Reagents
- Solvents: Acetonitrile (ACN) and Methanol (MeOH), HPLC or LC-MS grade.
- Reagents: Formic acid (reagent grade, ~98%), Ammonium formate, Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl).



- Standards: Azinphos-ethyl certified reference standard (≥98% purity).
- QuEChERS dSPE tubes: 2 mL or 15 mL tubes containing primary secondary amine (PSA) sorbent and anhydrous MgSO₄.
- Water: Deionized or Milli-Q water.
- Apparatus: High-speed blender/homogenizer, centrifuge, vortex mixer, analytical balance, volumetric flasks, pipettes, and syringes with 0.22 µm filters.
- 2. Standard Solution Preparation
- Stock Standard Solution (100 μg/mL): Accurately weigh 10 mg of **Azinphos-ethyl** reference standard and dissolve it in a 100 mL volumetric flask with acetonitrile. Store at -20°C.
- Intermediate Standard Solution (1 µg/mL): Pipette 1 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with acetonitrile.[5]
- Working Standard Solutions (1-100 ng/mL): Prepare a series of calibration standards by serially diluting the intermediate standard solution with acetonitrile or a blank matrix extract to appropriate concentrations (e.g., 1, 5, 10, 25, 50, 100 ng/mL).
- 3. Sample Preparation (QuEChERS Protocol) The QuEChERS method is a streamlined sample preparation approach for pesticide residue analysis in food.[6]
- Homogenization: Weigh 10-15 g of a representative portion of the produce sample (e.g., apple, spinach, tomato) into a blender and homogenize.[7] For dry samples like raisins, add a specific amount of water before homogenization to achieve a total water content of around 80%.[4]

Extraction:

- Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile (containing 1% acetic acid, optional).
- Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).[4]



- Cap the tube tightly and shake vigorously for 1 minute.
- Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.[7][8]
- Dispersive SPE (dSPE) Cleanup:
 - Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube containing 150 mg anhydrous MgSO₄ and 50 mg PSA sorbent.[7] The PSA helps in removing organic acids, sugars, and other interferences.
 - Vortex for 30 seconds.
 - Centrifuge at a high speed (e.g., 10,000 rcf) for 2 minutes.
- Final Extract: Carefully collect the supernatant, filter it through a 0.22 μm syringe filter, and transfer it to an autosampler vial for HPLC-MS/MS analysis.
- 4. HPLC-MS/MS Analysis
- Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- HPLC Conditions:
 - Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 μm).
 - Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.[9]
 - Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid.[9]
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 μL.
 - Column Temperature: 40°C.[10]
 - Gradient Program:
 - 0-1 min: 5% B



■ 1-8 min: Linear gradient to 98% B

■ 8-10 min: Hold at 98% B

■ 10.1-12 min: Return to 5% B (re-equilibration)

MS/MS Conditions:

Ionization Mode: Electrospray Ionization, Positive (ESI+).

Scan Type: Multiple Reaction Monitoring (MRM).

Ion Source Gas Temperature: 350°C.

Ion Spray Voltage: 5500 V.[11]

 MRM Transitions: The transitions for Azinphos-ethyl are monitored as listed in the data table below. The most intense transition is used for quantification, while the others serve as confirmation ions.

Data Presentation

The quantitative performance of the method is summarized in the table below. The MRM transitions, including precursor and product ions, are crucial for the selective detection of **Azinphos-ethyl**.

Table 1: Quantitative Data and MS/MS Parameters for Azinphos-ethyl Analysis

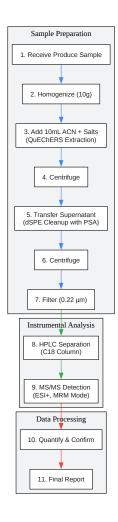
Analyte	Precurs or Ion (m/z)	Product lon (Quantif ier) (m/z)	Collisio n Energy (CE)	Product Ion (Qualifie r) (m/z)	Collisio n Energy (CE)	Typical LOQ (mg/kg)	Typical Recover y (%)
Azinphos -ethyl	346.1	132.0	16 eV	160.1	4 eV	0.01	85 - 110%



Data for MRM transitions and collision energies were adapted from published methods.[5] LOQ and recovery values are typical for multi-residue methods in produce.[5][10]

Mandatory Visualization

The following diagram illustrates the complete analytical workflow from sample processing to data acquisition.



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Caption: Workflow for **Azinphos-ethyl** residue analysis.

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